Ethyl 3-amino-6-methylthieno[2,3-b]pyridine-2-carboxylate Ethyl 3-amino-6-methylthieno[2,3-b]pyridine-2-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC21429594
InChI: InChI=1S/C11H12N2O2S/c1-3-15-11(14)9-8(12)7-5-4-6(2)13-10(7)16-9/h4-5H,3,12H2,1-2H3
SMILES: CCOC(=O)C1=C(C2=C(S1)N=C(C=C2)C)N
Molecular Formula: C11H12N2O2S
Molecular Weight: 236.29 g/mol

Ethyl 3-amino-6-methylthieno[2,3-b]pyridine-2-carboxylate

CAS No.:

Cat. No.: VC21429594

Molecular Formula: C11H12N2O2S

Molecular Weight: 236.29 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 3-amino-6-methylthieno[2,3-b]pyridine-2-carboxylate -

Specification

Molecular Formula C11H12N2O2S
Molecular Weight 236.29 g/mol
IUPAC Name ethyl 3-amino-6-methylthieno[2,3-b]pyridine-2-carboxylate
Standard InChI InChI=1S/C11H12N2O2S/c1-3-15-11(14)9-8(12)7-5-4-6(2)13-10(7)16-9/h4-5H,3,12H2,1-2H3
Standard InChI Key KRCQFLONSCMKHX-UHFFFAOYSA-N
SMILES CCOC(=O)C1=C(C2=C(S1)N=C(C=C2)C)N
Canonical SMILES CCOC(=O)C1=C(C2=C(S1)N=C(C=C2)C)N

Introduction

Chemical Structure and Properties

Structural Characteristics

Ethyl 3-amino-6-methylthieno[2,3-b]pyridine-2-carboxylate (CAS: 52505-51-8) consists of a thieno[2,3-b]pyridine scaffold with specific functional groups strategically positioned within its structure. The compound has the molecular formula C11H12N2O2S and a molecular weight of 236.29 g/mol . Its structural features include:

  • A fused thieno[2,3-b]pyridine ring system (bicyclic heterocycle)

  • A primary amino group at position 3

  • A methyl substituent at position 6

  • An ethyl carboxylate group at position 2

This particular arrangement of functional groups creates multiple reactive sites that contribute to the compound's versatility in organic synthesis.

Physical and Spectroscopic Properties

Ethyl 3-amino-6-methylthieno[2,3-b]pyridine-2-carboxylate typically appears as a yellow solid . The spectroscopic characterization by 1H NMR in CDCl3 reveals several characteristic signals that confirm its structure:

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Ethyl CH31.39Triplet7.2
6-Methyl2.68Singlet-
Ethyl CH24.36Quartet7.2
NH2 (amino)5.89Broad singlet-
Aromatic H7.16Doublet8.3
Aromatic H7.81Doublet8.3

Synthesis Methods

Synthetic Approach

The synthesis of ethyl 3-amino-6-methylthieno[2,3-b]pyridine-2-carboxylate employs an efficient procedure involving the reaction of 2-chloro-6-methylnicotinonitrile with ethyl thioglycolate in the presence of sodium ethoxide as a base . This synthetic route represents a practical method for obtaining the target compound with excellent yield.

Detailed Synthetic Procedure

The documented synthesis involves the following sequential steps :

  • A solution is prepared by dissolving 2-chloro-6-methylnicotinonitrile (44.0 g, 0.289 mol) and ethyl thioglycolate (35.0 mL, 0.318 mol) in N,N-dimethylformamide (500 mL)

  • Sodium ethoxide (21.7 g, 0.318 mol) is added to the solution

  • The reaction mixture is stirred at room temperature for 30 minutes

  • Additional sodium ethoxide (5.00 g, 73.5 mmol) is added

  • Stirring continues at room temperature for another 30 minutes

  • Water is added to the reaction mixture to precipitate the product

  • The solid is collected by filtration, washed with water, and dried

This procedure yields ethyl 3-amino-6-methylthieno[2,3-b]pyridine-2-carboxylate as a yellow solid with an impressively high yield of 97% .

Reaction Components and Conditions

The synthesis utilizes the following reagents and conditions:

ComponentRoleChemical FormulaQuantity Used in Synthesis
2-Chloro-6-methylnicotinonitrileElectrophileC7H5ClN244.0 g (0.289 mol)
Ethyl thioglycolateNucleophileC4H8O2S35.0 mL (0.318 mol)
Sodium ethoxideBaseC2H5ONa21.7 g + 5.00 g
DMFSolventC3H7NO500 mL
Reaction temperature--Room temperature
Reaction time--60 minutes total

The high yield (97%) indicates the efficiency of this synthetic approach, making the compound readily accessible for further chemical transformations and applications .

Chemical Reactivity

Reactive Centers

Ethyl 3-amino-6-methylthieno[2,3-b]pyridine-2-carboxylate contains several reactive centers that can participate in various chemical transformations:

  • The primary amino group at position 3 can undergo nucleophilic reactions

  • The ethyl carboxylate group at position 2 can be transformed through typical ester chemistry

  • The thieno[2,3-b]pyridine core provides additional sites for electrophilic or nucleophilic attack

These reactive centers make the compound a versatile building block for constructing more complex heterocyclic systems.

Amino Group Reactions

The amino group at position 3 can participate in several reactions:

  • Conversion to carbohydrazide derivatives through reaction with hydrazine hydrate

  • Condensation with orthoesters (such as triethyl orthoformate or orthoacetate) to form fused pyrimidine ring systems

  • Acylation to form acetamido derivatives when treated with acetic anhydride

Ester Group Transformations

The ethyl carboxylate function can undergo various transformations:

  • Hydrolysis to the corresponding carboxylic acid

  • Reaction with hydrazine to form carbohydrazide derivatives, which serve as precursors for further heterocyclic synthesis

  • Transformation to other functional groups through standard ester chemistry

Structural Analogs and Derivatives

Related Compounds

Several compounds structurally related to ethyl 3-amino-6-methylthieno[2,3-b]pyridine-2-carboxylate have been reported in the literature:

CompoundStructural RelationshipKey Differences
Ethyl 3-aminothieno[2,3-b]pyridine-2-carboxylateParent compoundLacks the 6-methyl group
Ethyl 3-amino-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylateFluorinated analogContains trifluoromethyl instead of methyl at position 6
Ethyl 3-amino-2-carbamoyl-4-(4-methoxyphenyl)-6-methylthieno[2,3-b]pyridine-5-carboxylateComplex derivativeContains additional carbamoyl and 4-methoxyphenyl groups

These structural analogs demonstrate the diversity of the thieno[2,3-b]pyridine scaffold and suggest potential directions for structural modifications.

Fused Heterocyclic Systems

The reactivity of ethyl 3-amino-6-methylthieno[2,3-b]pyridine-2-carboxylate allows for the synthesis of various fused heterocyclic systems, including:

  • Pyrido[3',2':4,5]thieno[3,2-d]pyrimidines through condensation reactions with orthoesters

  • Pyrido[3',2':4,5]thieno[3,2-d] thiazines through appropriate cyclization reactions

  • N-acetylated derivatives with modified properties

These fused systems represent important structural classes in medicinal chemistry and materials science.

Applications in Synthetic Chemistry

As a Synthetic Intermediate

Ethyl 3-amino-6-methylthieno[2,3-b]pyridine-2-carboxylate serves as a valuable intermediate in the synthesis of more complex heterocyclic compounds. Its reactivity profile enables the construction of diverse molecular architectures with potential applications in various fields.

Synthesis of Fused Heterocycles

Based on documented reactions of similar compounds, ethyl 3-amino-6-methylthieno[2,3-b]pyridine-2-carboxylate can be used to synthesize:

  • Tricyclic pyrido[3',2':4,5]thieno[3,2-d]pyrimidines through reactions with triethyl orthoformate or orthoacetate

  • Various N-acylated derivatives that exhibit altered physicochemical properties

  • Potential precursors for more complex polycyclic systems

Structural Modification Strategies

The presence of the methyl group at position 6 in ethyl 3-amino-6-methylthieno[2,3-b]pyridine-2-carboxylate offers additional opportunities for structural modifications:

  • The methyl group could potentially serve as a handle for further functionalization

  • The amino group can be transformed to introduce diverse functional groups

  • The ethyl ester can be modified to alter the compound's physicochemical properties

These modification strategies expand the chemical space accessible from this scaffold.

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